molecular formula C10H14N4OS2 B14912344 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide

Cat. No.: B14912344
M. Wt: 270.4 g/mol
InChI Key: CCFPMKSDQGAKSU-UHFFFAOYSA-N
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Description

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with a suitable alkylating agent to introduce the thioether linkage.

    Amidation: The final step involves the reaction of the thioether derivative with cyclopent-1-en-1-ylamine and methylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thiadiazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the thioether linkage.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopentyl)-N-methylacetamide
  • 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclohexyl)-N-methylacetamide

Uniqueness

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide is unique due to its specific structural features, such as the presence of the cyclopent-1-en-1-yl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C10H14N4OS2

Molecular Weight

270.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopenten-1-yl)-N-methylacetamide

InChI

InChI=1S/C10H14N4OS2/c1-14(7-4-2-3-5-7)8(15)6-16-10-13-12-9(11)17-10/h4H,2-3,5-6H2,1H3,(H2,11,12)

InChI Key

CCFPMKSDQGAKSU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CCCC1)C(=O)CSC2=NN=C(S2)N

Origin of Product

United States

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